Naltriben is primarily derived from the opioid antagonist naltrexone and is structurally related to naltrindole. It is classified within the category of opioid receptor antagonists, specifically targeting the delta opioid receptor (δ-opioid receptor). Its chemical formula is with a molar mass of approximately .
The synthesis of Naltriben can be achieved through various methods, with one notable approach being the Fischer indole synthesis. This method utilizes mildly acidic conditions in purely aqueous environments to generate Naltriben efficiently from the hydrochloride salts of naltrexone and O-phenylhydroxylamine. The process typically involves:
Naltriben's molecular structure features a complex arrangement that contributes to its pharmacological activity. Key aspects include:
Naltriben participates in several chemical reactions relevant to its function as an opioid antagonist:
Naltriben functions primarily as an antagonist at the δ-opioid receptors. Its mechanism involves:
The physical and chemical properties of Naltriben are significant for its application in research:
Naltriben's unique properties make it valuable in various scientific applications:
Naltriben (7-benzylidenenaltrexone) binds selectively to the transmembrane domain of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a bifunctional protein comprising an ion channel fused to a C-terminal serine/threonine kinase. Cryo-electron microscopy (cryo-EM) studies reveal that Naltriben stabilizes an open conformation of TRPM7 by interacting with residues in the pore-forming region (S5-S6 helices) and the adjacent TRP domain. This binding induces a conformational shift that widens the channel gate (formed by residues I1093 and N1097 in mouse TRPM7) from <0.5 Å to >2.3 Å, enabling divalent cation permeation [1] [6]. Key structural changes include outward displacement of the transmembrane helix S6 and reorientation of the TRP helix, distinct from activation mechanisms triggered by gain-of-function mutations (e.g., N1098Q) [1]. Naltriben’s selectivity for TRPM7 over other TRP channels (e.g., TRPM2, TRPM8, TRPV1) is attributed to its unique interaction with the TRP domain, as mutagenesis experiments confirm this site is indispensable for activation [3].
Table 1: Structural and Functional Parameters of Naltriben-Mediated TRPM7 Activation
Parameter | Value | Experimental Context |
---|---|---|
Binding Site | TRP domain | Mutagenesis/cryo-EM studies |
Pore Diameter Increase | <0.5 Å → >2.3 Å | Cryo-EM reconstruction (TRPM7-Naltriben) |
EC₅₀ for TRPM7 Activation | ~20 μM | Ca²⁺ imaging in HEK293 cells |
Selectivity vs. TRPM2/8/V1 | >50 μM (no effect) | Whole-cell patch-clamp |
Naltriben potentiates TRPM7-dependent Mg²⁺ influx, critically influencing cellular Mg²⁺ homeostasis. In macrophages, Naltriben (50 μM) enhances TRPM7-mediated currents, increasing intracellular Mg²⁺ ([Mg²⁺]ᵢ) and driving polarization toward an anti-inflammatory M2 phenotype characterized by upregulated CD206, Arg1, and IL-10 expression [4]. This Mg²⁺ influx is physiologically significant:
The TRPM7 kinase domain phosphorylates downstream effectors that modulate channel activity and cellular responses. Naltriben activates TRPM7 independently of phosphoinositide regulation (e.g., PIP₂ depletion), but the kinase domain orchestrates signaling cascades post-activation [1] [8]:
Naltriben acts as a potent and selective antagonist of δ-opioid receptors (δ-OR), with preferential affinity for the δ2 subtype. Originally developed to probe opioid receptor pharmacology, it exhibits negligible activity at µ-opioid (MOR) or κ-opioid (KOR) receptors at concentrations ≤10 μM [3] [10]. Key characteristics include:
Table 2: Opioid Receptor Selectivity Profile of Naltriben
Receptor Subtype | Naltriben Action | Potency (IC₅₀ or Kᵢ) | Experimental System |
---|---|---|---|
δ2-Opioid Receptor | Antagonist | ~1–5 nM | Radioligand binding (brain) |
δ1-Opioid Receptor | Weak antagonist | >100 nM | GTPγS assay |
µ-Opioid Receptor | Inactive | >10 μM | cAMP inhibition assay |
Naltriben stabilizes inactive δ-OR conformations through interactions with extracellular loops and transmembrane helices. Molecular dynamics simulations suggest that Naltriben’s benzylidine moiety inserts into a hydrophobic pocket near transmembrane helix 7 (Y⁷·⁴³), sterically hindering G protein coupling [10]. This allostery is ligand-specific:
Emerging evidence suggests overlapping pathways between TRPM7 and δ-OR signaling:
Figure 1: Integrated Signaling Network of Naltriben
TRPM7 Activation: Naltriben → TRP domain → S6 helix displacement → Mg²⁺/Ca²⁺ influx → Kinase domain → ERK phosphorylation → Cell migration → Mg²⁺ homeostasis → M2 macrophage polarization δ-Opioid Antagonism: Naltriben → δ2-OR hydrophobic pocket → G protein uncoupling → Blockade of cAMP inhibition Cross-Talk: Ca²⁺/Mg²⁺ influx ← Sensitization → δ-OR internalization
This interplay positions Naltriben as a unique tool to dissect TRPM7-opioid crosstalk in disease models [4] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: